Isoprenaline sulfate

描述

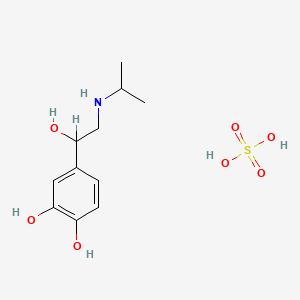

Structure

3D Structure of Parent

属性

分子式 |

C11H19NO7S |

|---|---|

分子量 |

309.34 g/mol |

IUPAC 名称 |

4-[1-hydroxy-2-(propan-2-ylamino)ethyl]benzene-1,2-diol;sulfuric acid |

InChI |

InChI=1S/C11H17NO3.H2O4S/c1-7(2)12-6-11(15)8-3-4-9(13)10(14)5-8;1-5(2,3)4/h3-5,7,11-15H,6H2,1-2H3;(H2,1,2,3,4) |

InChI 键 |

YTOSPBSEWLATJU-UHFFFAOYSA-N |

SMILES |

CC(C)NCC(C1=CC(=C(C=C1)O)O)O.OS(=O)(=O)O |

规范 SMILES |

CC(C)NCC(C1=CC(=C(C=C1)O)O)O.OS(=O)(=O)O |

Pictograms |

Irritant |

同义词 |

4-(1-Hydroxy-2-((1-methylethyl)amino)ethyl)-1,2-benzenediol Euspiran Hydrochloride, Isoproterenol Isadrin Isadrine Isoprenaline Isopropyl Noradrenaline Isopropylarterenol Isopropylnoradrenaline Isopropylnorepinephrine Isoproterenol Isoproterenol Hydrochloride Isoproterenol Sulfate Isuprel Izadrin Noradrenaline, Isopropyl Norisodrine Novodrin Sulfate, Isoproterenol |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Beta-Adrenergic Effects of Isoprenaline Sulfate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoprenaline sulfate (B86663), a synthetic catecholamine, serves as a potent non-selective agonist for beta-adrenergic receptors. Its robust and well-characterized effects on the cardiovascular, respiratory, and metabolic systems have established it as a crucial tool in pharmacological research and clinical medicine. This technical guide provides a comprehensive overview of the beta-adrenergic effects of Isoprenaline sulfate, with a focus on its receptor selectivity, downstream signaling pathways, and physiological manifestations. Detailed experimental protocols for key assays and quantitative data on its pharmacological properties are presented to support further research and drug development endeavors.

Introduction

Isoprenaline, also known as isoproterenol, is a sympathomimetic amine that is structurally related to epinephrine.[1][2] It exhibits high affinity and full agonist activity at both β1 and β2-adrenergic receptors, with minimal to no activity at α-adrenergic receptors at therapeutic concentrations.[1][3] This non-selective beta-adrenergic agonism underlies its diverse physiological effects, which include potent cardiac stimulation, bronchodilation, and vasodilation.[1][2][4] This guide delves into the core aspects of Isoprenaline's beta-adrenergic pharmacology.

Receptor Selectivity and Binding Profile

Isoprenaline is widely recognized as a non-selective β-adrenergic agonist, demonstrating similar affinity for both β1 and β2 receptors.[1] Its interaction with β3-adrenergic receptors is also documented, though less potent. The binding affinities and potencies of Isoprenaline at human beta-adrenergic receptor subtypes are summarized in the table below.

| Receptor Subtype | Parameter | Value | Cell Line/Tissue | Reference |

| Human β1-AR | pA2 | 7.86 | Rat Right Ventricle Strip | [5] |

| Human β2-AR | pA2 | 7.40 | Rat Right Ventricle Strip | [5] |

| Human β1-AR | - | - | CHO-K1 | [6] |

| Human β2-AR | - | - | CHO-K1 | [6] |

| Human β3-AR | - | - | CHO-K1 | [6] |

Signaling Pathways

The beta-adrenergic effects of Isoprenaline are primarily mediated through the canonical Gs protein-coupled receptor (GPCR) signaling pathway. Upon binding to β-adrenergic receptors, Isoprenaline induces a conformational change that activates the associated heterotrimeric Gs protein. This leads to the dissociation of the Gαs subunit, which in turn activates adenylyl cyclase. Activated adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream target proteins, leading to the cellular and physiological responses.

Figure 1: Isoprenaline-Induced Beta-Adrenergic Signaling Pathway.

Physiological Effects

The non-selective activation of beta-adrenergic receptors by Isoprenaline leads to a wide range of physiological effects across various organ systems.

Cardiovascular System

Isoprenaline exerts profound effects on the cardiovascular system, primarily through its action on β1 receptors in the heart and β2 receptors in the vasculature.[1]

-

Positive Chronotropic Effect: Increased heart rate due to enhanced pacemaker activity in the sinoatrial (SA) node.[2]

-

Positive Inotropic Effect: Increased myocardial contractility and force of contraction.[2]

-

Positive Dromotropic Effect: Increased conduction velocity through the atrioventricular (AV) node.

-

Vasodilation: Relaxation of smooth muscle in arterioles and veins, mediated by β2 receptors, leading to a decrease in peripheral resistance and diastolic blood pressure.[1]

| Parameter | Effect | Magnitude of Change | Condition/Population | Reference |

| Heart Rate | Increase | Dose-dependent | Healthy Males | [7] |

| Systolic Blood Pressure | Increase | Dose-dependent | Healthy Males | [7] |

| Diastolic Blood Pressure | Decrease | Dose-dependent | Healthy Males | [7] |

| Cardiac Index | Increase | Significant increase with doses of 0.025 and 0.05 µg/kg/min | Post-Heart Transplant Patients with RVF | [8] |

| Cardiac Output | Increase | - | Asthmatic Patients | [9] |

Table 2: Cardiovascular Effects of this compound.

Respiratory System

Activation of β2-adrenergic receptors in the bronchial smooth muscle leads to relaxation and bronchodilation, making Isoprenaline an effective treatment for bronchospasm.[2]

| Parameter | Effect | Magnitude of Change | Condition/Population | Reference |

| Forced Expiratory Volume in 1 second (FEV1) | Increase | Significant improvement | Asthmatic Patients | [10] |

| Specific Airways Conductance (SGaw) | Increase | - | Asthmatic Patients | [9] |

Table 3: Respiratory Effects of this compound.

Metabolic Effects

Isoprenaline also influences metabolic processes, primarily through β2 and β3 receptor activation.

-

Lipolysis: Stimulation of lipolysis in adipose tissue.

-

Insulin (B600854) Secretion: Increased insulin secretion from pancreatic β-cells.[7]

-

Glycogenolysis: Stimulation of glycogenolysis in the liver and skeletal muscle.

| Parameter | Effect | Magnitude of Change | Condition/Population | Reference |

| Plasma Insulin | Increase | - | Healthy Males | [7] |

| Blood Glycerol | Increase | - | Healthy Males | [7] |

Table 4: Metabolic Effects of this compound.

Experimental Protocols

Radioligand Binding Assay for Receptor Affinity

This protocol outlines a general procedure for determining the binding affinity of Isoprenaline for β-adrenergic receptors using a competitive radioligand binding assay.

Figure 2: Experimental Workflow for Radioligand Binding Assay.

Methodology:

-

Membrane Preparation: Homogenize cells or tissues expressing the β-adrenergic receptor of interest in a suitable buffer and isolate the membrane fraction by centrifugation.

-

Incubation: In a multi-well plate, incubate the prepared membranes with a fixed concentration of a suitable radioligand (e.g., [³H]-CGP12177) and a range of concentrations of unlabeled this compound. Include control wells for total binding (radioligand only) and non-specific binding (radioligand with a high concentration of a non-labeled antagonist).

-

Separation: Terminate the binding reaction by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Subtract non-specific binding from total binding to obtain specific binding. Plot the percentage of specific binding against the logarithm of the Isoprenaline concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

cAMP Accumulation Assay for Functional Potency

This protocol describes a method to measure the functional potency of Isoprenaline by quantifying its ability to stimulate cAMP production in cells.

Figure 3: Experimental Workflow for cAMP Accumulation Assay.

Methodology:

-

Cell Culture: Plate cells stably or transiently expressing the β-adrenergic receptor of interest in a multi-well plate.

-

Stimulation: Pre-incubate the cells with a phosphodiesterase inhibitor (to prevent cAMP degradation) and then stimulate with a range of concentrations of this compound for a defined period.

-

Cell Lysis: Lyse the cells to release the accumulated intracellular cAMP.

-

cAMP Quantification: Measure the cAMP concentration in the cell lysates using a commercially available assay kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an Enzyme-Linked Immunosorbent Assay (ELISA).

-

Data Analysis: Plot the measured cAMP levels against the logarithm of the Isoprenaline concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value, which represents the concentration of Isoprenaline that produces 50% of the maximal response.

Isometric Tension Recording for Smooth Muscle Relaxation

This protocol details the measurement of Isoprenaline-induced relaxation of pre-contracted smooth muscle tissue, such as tracheal or bronchial rings.

Methodology:

-

Tissue Preparation: Isolate smooth muscle tissue (e.g., tracheal rings) from a suitable animal model and mount it in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with 95% O2/5% CO2.

-

Equilibration and Pre-contraction: Allow the tissue to equilibrate under a resting tension. Induce a stable contraction using a contractile agent (e.g., acetylcholine (B1216132) or histamine).

-

Isoprenaline Administration: Once a stable contraction is achieved, add cumulative concentrations of this compound to the organ bath.

-

Tension Recording: Continuously record the isometric tension of the muscle tissue using a force transducer.

-

Data Analysis: Express the relaxation at each Isoprenaline concentration as a percentage of the maximal pre-contraction. Plot the percentage of relaxation against the logarithm of the Isoprenaline concentration to generate a concentration-response curve and determine the EC50 for relaxation.

Conclusion

This compound remains an invaluable pharmacological tool for studying the beta-adrenergic system. Its well-defined, non-selective agonist activity at β1 and β2 receptors, coupled with its potent physiological effects, allows for the robust investigation of beta-adrenergic signaling and function in a multitude of preclinical and clinical research settings. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and drug development professionals working to further elucidate the complexities of beta-adrenergic pharmacology and to develop novel therapeutics targeting this critical receptor system.

References

- 1. Isoprenaline - Wikipedia [en.wikipedia.org]

- 2. What is Isoprenaline Hydrochloride used for? [synapse.patsnap.com]

- 3. Isoprenaline - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 4. edcentral.co [edcentral.co]

- 5. The effects of beta-adrenoreceptor antagonists on the force responses of the electrically driven rat right ventricle strip to isoprenaline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The selectivity of β-adrenoceptor agonists at human β1-, β2- and β3-adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Metabolic and cardiovascular effects of infusions of low doses of isoprenaline in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Isoproterenol improves hemodynamics and right ventricle-pulmonary artery coupling after heart transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Comparison of Cardiorespiratory Effects of Isoprenaline and Salbutamol in Patients with Bronchial Asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Patterns of response to isoprenaline in asthmatic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

Isoprenaline sulfate chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoprenaline sulfate (B86663), a potent synthetic sympathomimetic amine, is a non-selective β-adrenergic agonist with significant applications in clinical medicine and pharmacological research. This document provides an in-depth technical overview of the chemical properties, structure, and mechanism of action of isoprenaline sulfate. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental protocols, and visual representations of its molecular interactions and signaling cascades.

Chemical Properties and Structure

This compound is the sulfate salt of isoprenaline (also known as isoproterenol). It is a white or almost white crystalline powder.[1] Chemically, it is a catecholamine and an N-isopropyl analogue of norepinephrine.[2] The presence of the isopropyl group confers its selectivity for β-adrenergic receptors.[2]

Quantitative Chemical Data

The following table summarizes the key quantitative chemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | (C₁₁H₁₇NO₃)₂·H₂SO₄·2H₂O | [1] |

| Molecular Weight | 556.6 g/mol | [1] |

| Melting Point | Approximately 162°C (anhydrous) | [3] |

| Solubility | Freely soluble in water; very slightly soluble in ethanol. | [4] |

| pKa | 8.96 | [5] |

| Appearance | White or almost white, crystalline powder | [1] |

| pH (10 mg/mL solution) | 4.0 - 5.5 | [3] |

Chemical Structure

The chemical structure of this compound consists of two isoprenaline molecules associated with one molecule of sulfuric acid and two molecules of water.

Caption: Chemical structure of this compound.

Mechanism of Action and Signaling Pathways

This compound is a non-selective β-adrenergic agonist, exhibiting high affinity for both β₁ and β₂ adrenergic receptors.[6] Its mechanism of action is initiated by the binding of isoprenaline to these G-protein coupled receptors on the surface of target cells.[6]

β-Adrenergic Receptor Signaling

The binding of isoprenaline to β-adrenergic receptors triggers a cascade of intracellular events. This interaction activates the stimulatory G-protein (Gs), which in turn stimulates the enzyme adenylyl cyclase.[6] Adenylyl cyclase catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA).[7]

PKA then phosphorylates various downstream target proteins, leading to diverse physiological responses depending on the receptor subtype and cell type.

-

β₁-Adrenergic Receptor Stimulation: Predominantly found in cardiac tissue, activation of β₁ receptors leads to increased heart rate (positive chronotropic effect), enhanced myocardial contractility (positive inotropic effect), and accelerated atrioventricular conduction.[8]

-

β₂-Adrenergic Receptor Stimulation: Primarily located in the smooth muscle of the bronchi, blood vessels, and uterus, activation of β₂ receptors results in smooth muscle relaxation.[8] This leads to bronchodilation and vasodilation.[6]

The following diagram illustrates the β-adrenergic signaling pathway initiated by isoprenaline.

Caption: Isoprenaline-induced β-adrenergic signaling pathway.

Experimental Protocols

A variety of analytical methods are employed for the identification, quantification, and quality control of this compound in pharmaceutical formulations.

Non-Aqueous Titration for Assay

This method is used to determine the purity of this compound.

Methodology:

-

Accurately weigh approximately 0.45 g of this compound.

-

Dissolve the sample in a mixture of 40 mL of glacial acetic acid and 40 mL of acetonitrile.

-

Titrate the resulting solution with 0.1 M perchloric acid.

-

The endpoint is determined potentiometrically.

-

Each mL of 0.1 M perchloric acid is equivalent to 52.06 mg of (C₁₁H₁₇NO₃)₂·H₂SO₄.[3]

Spectrophotometric Determination

This method is based on the oxidation of this compound to form a colored product.

Methodology:

-

Prepare a standard solution of this compound in a suitable concentration range (e.g., 5-80 µg/mL).[9]

-

To an aliquot of the sample or standard solution, add a silver oxide solution to initiate the oxidation reaction, resulting in the formation of a red aminochrome.[9]

-

Measure the absorbance of the resulting solution at the wavelength of maximum absorption (approximately 490 nm) against a reagent blank.[9]

-

The concentration of this compound in the sample is determined by comparing its absorbance with that of the standard solution.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and specific method for the determination of this compound and its related substances.

Methodology:

-

Mobile Phase: A suitable mixture of solvents, for example, a buffer and an organic modifier.

-

Stationary Phase: A reversed-phase column (e.g., C18).

-

Detection: UV detection at a specific wavelength (e.g., 280 nm) or amperometric detection.[10]

-

Procedure:

-

Prepare standard and sample solutions of known concentrations.

-

Inject the solutions into the HPLC system.

-

The retention time and peak area of this compound are used for identification and quantification, respectively.

-

Experimental Workflow

The following diagram illustrates a typical workflow for the quantitative analysis of this compound in a pharmaceutical sample using HPLC.

Caption: Workflow for HPLC analysis of this compound.

Conclusion

This compound remains a critical compound in both clinical practice and pharmacological research. A thorough understanding of its chemical properties, structure, and mechanism of action is paramount for its safe and effective use, as well as for the development of new therapeutic agents targeting the β-adrenergic system. This technical guide provides a foundational resource for professionals in the field, consolidating essential data and methodologies to support ongoing research and development efforts.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. cdn.who.int [cdn.who.int]

- 4. This compound | 6700-39-6 [chemicalbook.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. What is the mechanism of this compound? [synapse.patsnap.com]

- 7. Isoproterenol | C11H17NO3 | CID 3779 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. What is the mechanism of Isoprenaline Hydrochloride? [synapse.patsnap.com]

- 9. Simple and rapid spectrophotometric method for determination of adrenaline and isoprenaline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Reversed-phase high-performance liquid chromatography and amperometric detection of 3-O-methyl isoprenaline sulphate: application to studies on the presystemic metabolism of d-isoprenaline in man - PubMed [pubmed.ncbi.nlm.nih.gov]

A Researcher's Technical Guide: Isoprenaline Sulfate vs. Isoproterenol Hydrochloride

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Isoprenaline (also known as isoproterenol) is a potent, non-selective β-adrenergic receptor agonist and a fundamental tool in cardiovascular and pulmonary research. Its utility in mimicking sympathomimetic stimulation has made it indispensable for studying cardiac hypertrophy, asthma, and other conditions involving the adrenergic system. Researchers typically have a choice between two common salt forms: isoprenaline sulfate (B86663) and isoproterenol (B85558) hydrochloride. While both deliver the same active isoprenaline moiety, their distinct physicochemical properties can significantly influence experimental outcomes, from solution stability to in vivo efficacy. This guide provides a detailed technical comparison to inform the selection process and ensure the reliability and reproducibility of research data.

Core Chemical and Physical Properties

The choice of salt form has direct implications for stock solution preparation, dosage calculations, and storage. The different counter-ions (sulfate vs. chloride) result in different molecular weights and may affect solubility and stability. All quantitative data is summarized in the table below for easy comparison.

| Property | Isoprenaline Sulfate Dihydrate | Isoproterenol Hydrochloride |

| Synonyms | Isoprenaline Hemisulfate Salt | Isuprel, Isoprenaline HCl |

| Molecular Formula | (C₁₁H₁₇NO₃)₂·H₂SO₄·2H₂O | C₁₁H₁₇NO₃·HCl |

| Molecular Weight | 556.6 g/mol [1][2] | 247.72 g/mol [3] |

| Appearance | White to off-white crystalline powder[1][4] | White to off-white crystalline solid[3] |

| Solubility in Water | Freely soluble[1][4] | 50 mg/mL[5] |

| Solubility in Ethanol | Very slightly soluble[1][4] | Insoluble[5] |

| Solubility in DMSO | Data not readily available | ~10-50 mg/mL[3][5] |

| Melting Point | ~130 °C[2] | ~165-175 °C (decomposes) |

| Storage Temperature | 2-8°C[2][4] | -20°C[3] |

Stability and Storage Considerations

The catechol structure of isoprenaline makes it susceptible to oxidation, which is accelerated by light, air (oxygen), and alkaline pH. This degradation is often visible as a color change in solutions, from colorless to pink or brown.[6]

-

This compound : This salt form is known to gradually darken upon exposure to air and light.[1] It is also sensitive to humidity, especially at higher temperatures.[1] It is recommended to store the solid powder in a tightly closed container, protected from light.[1]

-

Isoproterenol Hydrochloride : Aqueous solutions are sensitive to air and light.[6] Studies have shown that isoproterenol hydrochloride solutions are more stable at an acidic pH (3.7 to 5.7) and degrade rapidly at a pH above 6.[6] When diluted in 0.9% sodium chloride and stored in UV light-blocking bags, solutions can be stable for up to 90 days at both room temperature and under refrigeration.[7] For stock solutions in aqueous buffers, it is often recommended not to store them for more than a day.[3]

General Recommendation: For maximum reproducibility, it is best practice to prepare fresh solutions for each experiment. If stock solutions must be prepared, they should be made in a stable solvent (like DMSO), aliquoted, and stored at -20°C or -80°C, protected from light.

Impact on Experimental Design

-

Molar Calculations and Dosing : The most critical difference is the molecular weight. A significantly larger mass of this compound is required to achieve the same molar concentration of active isoprenaline compared to the hydrochloride salt. Accurate calculations are essential to avoid dosing errors.

-

Solution pH : The salt form can affect the pH of the final solution. Isoprenaline hydrochloride is acidic and has been shown to have significant decomposition at a pH above this level.[8] This is critical in cell-based assays or physiological buffers where pH must be tightly controlled.

-

Counter-ion Effects : While generally considered inert, the sulfate (SO₄²⁻) and chloride (Cl⁻) ions could theoretically have biological effects in highly sensitive systems. This is rarely a major concern but should be considered when designing control experiments.

Signaling Pathway Visualization

Isoprenaline exerts its effects by activating β-adrenergic receptors, which are G-protein coupled receptors (GPCRs). This initiates an intracellular signaling cascade primarily mediated by the Gs alpha subunit, leading to the production of the second messenger cyclic AMP (cAMP).[9]

Experimental Protocols and Methodologies

The following sections provide detailed methodologies for common research applications of isoprenaline, along with workflow diagrams.

In Vivo Model: Isoproterenol-Induced Cardiac Hypertrophy

This is a widely used model to study the mechanisms of cardiac hypertrophy and heart failure.[10] Isoproterenol, through chronic β-adrenergic stimulation, induces cardiomyocyte growth, fibrosis, and changes in gene expression that mimic pathological hypertrophy.[10][11]

Detailed Methodology:

-

Animal Model : Male C57BL/6J mice or Sprague-Dawley rats are commonly used.[10][12] All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

-

Drug Preparation : Prepare a fresh solution of isoproterenol hydrochloride or this compound in sterile 0.9% NaCl.[13] The concentration should be calculated based on the desired dose and the average weight of the animals.

-

Administration :

-

Subcutaneous Injections : Administer isoproterenol once daily via subcutaneous injection (e.g., 5 mg/kg/day) for 14 days.[10][11] Control animals receive saline injections.

-

Osmotic Minipump : For continuous infusion, surgically implant an osmotic minipump (e.g., Alzet) subcutaneously.[13] Pumps are filled to deliver a constant dose (e.g., 30 mg/kg/day) for a period of 14-28 days.[12][13]

-

-

Monitoring : Record animal body weight and general health status daily.

-

Endpoint Analysis :

-

Echocardiography : Before and after the treatment period, perform echocardiography on anesthetized animals to measure parameters like left ventricular mass, wall thickness, and ejection fraction.[13]

-

Tissue Harvesting : At the end of the protocol, euthanize the animals and harvest the hearts. Measure heart weight and normalize to body weight or tibia length.

-

Further Analysis : Tissues can be fixed for histological analysis (e.g., H&E for cell size, Masson's trichrome for fibrosis) or snap-frozen for molecular analysis (qRT-PCR for hypertrophic markers like ANP, BNP, MYH7; Western blot; proteomics).[10]

-

In Vitro Assay: β-Adrenergic Receptor Binding

Competitive binding assays are used to determine the affinity of ligands for a receptor or to quantify receptor density. In this setup, unlabeled isoproterenol competes with a radiolabeled antagonist for binding to β-adrenergic receptors.

Detailed Methodology:

-

Cell Preparation : Culture HEK293 cells stably expressing the human β2-adrenergic receptor to near confluence in 6-well plates.[14]

-

Agonist Treatment (for downregulation studies) : Treat cells with a set concentration of isoproterenol (e.g., 1 µM) for various time points (e.g., 20 min, 2 h, 24 h) to induce receptor internalization or downregulation.[14]

-

Cell Harvesting : Lift cell monolayers using cold PBS with 5 mM EDTA. Wash the cells twice with cold PBS by centrifugation.[14]

-

Binding Reaction : Resuspend a known number of cells (e.g., 1x10⁶) in binding buffer. Add a fixed concentration of a radiolabeled β-adrenergic antagonist (e.g., [³H]dihydroalprenolol, [³H]DHA) and a range of concentrations of unlabeled isoproterenol.

-

Incubation : Incubate the reaction at a set temperature (e.g., 37°C) for a sufficient time to reach equilibrium.

-

Separation : Rapidly separate bound from free radioligand by filtering the reaction mixture through glass fiber filters. Wash the filters quickly with ice-cold buffer to remove non-specifically bound radioligand.

-

Quantification and Analysis : Place the filters in scintillation vials with scintillation fluid and count the radioactivity. Plot the percentage of specific binding against the log concentration of isoproterenol to generate a competition curve and determine the IC₅₀ (the concentration of isoproterenol that inhibits 50% of specific radioligand binding).

Cellular Assay: cAMP Accumulation

This is a functional assay to measure the potency and efficacy of a β-adrenergic agonist. Isoproterenol binding to the receptor activates adenylyl cyclase, leading to an increase in intracellular cAMP levels.[5][15]

Detailed Methodology:

-

Cell Plating : Seed cells (e.g., HEK293, CHO, or primary cells) into a 96- or 384-well assay plate and allow them to adhere overnight.[16]

-

Assay Buffer Preparation : Prepare a stimulation buffer (e.g., HBSS) containing a phosphodiesterase (PDE) inhibitor, such as 0.5 mM IBMX, to prevent the degradation of cAMP.

-

Stimulation : Remove the culture medium from the cells and replace it with the assay buffer containing the PDE inhibitor. Add serial dilutions of isoproterenol to the wells.

-

Incubation : Incubate the plate at 37°C for a short period, typically 5 to 30 minutes. The peak cAMP response to isoproterenol can be rapid (around 5 minutes).[15]

-

Lysis and Detection : Lyse the cells and measure the intracellular cAMP concentration using a commercial kit. Common detection methods include:

-

Homogeneous Time-Resolved Fluorescence (HTRF) : A competitive immunoassay format.

-

ELISA : A standard plate-based competitive immunoassay.

-

Luminescence-based Biosensors (e.g., GloSensor™) : Genetically encoded sensors that produce light in response to cAMP binding, allowing for real-time measurements in live cells.[15]

-

-

Data Analysis : Plot the cAMP signal against the log concentration of isoproterenol. Fit the data to a four-parameter logistic equation to determine the EC₅₀ (potency) and Emax (efficacy).

Conclusion and Recommendations

The choice between this compound and isoproterenol hydrochloride is a critical detail in experimental design that hinges on both practical and theoretical considerations.

-

Recommendation for most applications : Due to the extensive characterization and availability of solubility and stability data, isoproterenol hydrochloride is often the de facto choice for many researchers. Its lower molecular weight also simplifies weighing and dose calculations.

-

Key consideration : Regardless of the salt form chosen, the single most important factor is consistency . Researchers must accurately calculate molar concentrations based on the correct molecular weight and clearly report the specific salt form used in all methods sections and publications to ensure the work is reproducible.

By carefully considering the properties outlined in this guide, researchers can make an informed decision, leading to more robust and reliable experimental outcomes in the study of adrenergic signaling.

References

- 1. cdn.who.int [cdn.who.int]

- 2. lookchem.com [lookchem.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. This compound | 6700-39-6 [chemicalbook.com]

- 5. selleckchem.com [selleckchem.com]

- 6. heraldopenaccess.us [heraldopenaccess.us]

- 7. Extended Stability of Isoproterenol Hydrochloride Injection in Polyvinyl Chloride Bags Stored in Amber Ultraviolet Light Blocking Bags - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dbth.nhs.uk [dbth.nhs.uk]

- 9. benchchem.com [benchchem.com]

- 10. A proteomic view of isoproterenol induced cardiac hypertrophy: Prohibitin identified as a potential biomarker in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ahajournals.org [ahajournals.org]

- 12. Isoproterenol induced cardiac hypertrophy: A comparison of three doses and two delivery methods in C57BL/6J mice | PLOS One [journals.plos.org]

- 13. Isoproterenol-Induced Heart Failure Mouse Model Using Osmotic Pump Implantation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The effects of the β-agonist isoproterenol on the down-regulation, functional responsiveness, and trafficking of β2-adrenergic receptors with amino-terminal polymorphisms - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. revvity.com [revvity.com]

An In-depth Technical Guide to the Pharmacodynamics of Isoprenaline

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoprenaline, also known as isoproterenol (B85558), is a potent, non-selective beta-adrenergic receptor agonist that is structurally related to epinephrine.[1] As a synthetic sympathomimetic amine, it exhibits strong activity at both β1 and β2 adrenergic receptors with very low affinity for α-adrenergic receptors.[1][2] This dual agonism confers a range of physiological effects, primarily impacting the cardiovascular and respiratory systems.[3] This guide provides a comprehensive technical overview of the pharmacodynamics of Isoprenaline, detailing its mechanism of action, signal transduction pathways, quantitative parameters, and the experimental protocols used for its characterization.

Mechanism of Action and Receptor Binding

Isoprenaline exerts its effects by binding to and activating β1 and β2 adrenergic receptors, which are members of the G-protein coupled receptor (GPCR) family.[4] The isopropylamine (B41738) group in its structure is key to its selectivity for β-adrenergic receptors.[2] While it is a full agonist at both receptor subtypes with similar affinity, at higher concentrations, it can also elicit responses from α-adrenergic receptors.[2]

-

β1-Adrenergic Receptors : Primarily located in the heart, activation of these receptors leads to positive chronotropic (increased heart rate), inotropic (increased contractility), dromotropic (increased conduction velocity), and lusitropic (increased relaxation rate) effects.[5][6]

-

β2-Adrenergic Receptors : Found predominantly in the smooth muscle of the bronchi, blood vessels, gastrointestinal tract, and uterus, their stimulation results in smooth muscle relaxation.[4][5] This leads to effects such as bronchodilation and peripheral vasodilation.[5][6]

Signal Transduction Pathway

The activation of both β1 and β2 adrenergic receptors by Isoprenaline initiates a common signal transduction cascade mediated by a stimulatory G-protein (Gs).[5]

-

Receptor Activation : Isoprenaline binds to the extracellular domain of the β-adrenergic receptor.

-

G-Protein Coupling : This binding induces a conformational change in the receptor, causing the associated intracellular Gs protein to exchange Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP).[5]

-

Adenylyl Cyclase Activation : The activated α-subunit of the Gs protein (Gαs) dissociates and activates the enzyme adenylyl cyclase.[5]

-

cAMP Production : Activated adenylyl cyclase catalyzes the conversion of Adenosine Triphosphate (ATP) to cyclic Adenosine Monophosphate (cAMP).[5]

-

Protein Kinase A (PKA) Activation : cAMP acts as a second messenger, activating Protein Kinase A (PKA).[5]

-

Downstream Phosphorylation : PKA then phosphorylates various intracellular proteins, leading to the ultimate physiological response. In cardiac myocytes, this includes the phosphorylation of L-type calcium channels and ryanodine (B192298) receptors on the sarcoplasmic reticulum, increasing intracellular calcium and enhancing contractility.[5] In smooth muscle cells, PKA inactivates myosin light chain kinase, leading to relaxation.[6]

Quantitative Pharmacodynamic Parameters

The interaction of Isoprenaline with β-adrenergic receptors can be quantified by several key parameters. These values can vary based on the tissue type, species, and experimental conditions.

| Parameter | Receptor | Species/Tissue | Value | Reference |

| pD2 (-log EC50) | β-Adrenergic | Rat Papillary Muscle (WKY) | 8.00 | [7] |

| β-Adrenergic | Rat Papillary Muscle (SHR) | 7.72 | [7] | |

| EC50 | β-Adrenergic | Frog Ventricular Myocytes (ICa) | 20.0 nM | [8] |

| β2-Adrenergic | Frog Ventricular Myocytes (ICa, Salbutamol) | 290 nM | [8] | |

| β1-Adrenergic | Frog Ventricular Myocytes (ICa, Dobutamine) | 2.40 µM | [8] | |

| KA (Affinity Constant) | β-Adrenergic | Rat Papillary Muscle (WKY) | 2-3 x 10⁻⁶ M | [7] |

| β-Adrenergic | Rat Left Atria (WKY & SHR) | 2-4 x 10⁻⁸ M | [7] | |

| β-Adrenergic | Rat Right Atrium (SHR) | 1-4 x 10⁻⁸ M | [7] |

Note: WKY = Wistar Kyoto rats (normotensive), SHR = Spontaneously Hypertensive Rats. EC50 is the concentration of agonist that produces 50% of the maximal response. pD2 is the negative logarithm of the EC50. KA is the equilibrium dissociation constant of the agonist-receptor complex.

Key Physiological Effects

The non-selective nature of Isoprenaline results in a broad range of physiological effects.

| System | Effect | Receptor | Mechanism |

| Cardiovascular | Increased Heart Rate (Positive Chronotropy) | β1 | Increased rate of depolarization in the sinoatrial node.[5] |

| Increased Contractility (Positive Inotropy) | β1 | Enhanced calcium influx and release in cardiomyocytes.[5][6] | |

| Increased Cardiac Output | β1 | Combined effect of increased heart rate and contractility.[9] | |

| Peripheral Vasodilation | β2 | Relaxation of smooth muscle in arterioles.[2][5] | |

| Decreased Diastolic Blood Pressure | β2 | Result of peripheral vasodilation.[1][9] | |

| Systolic Blood Pressure | β1 | May increase or remain unchanged due to increased cardiac output.[1][9] | |

| Respiratory | Bronchodilation | β2 | Relaxation of bronchial smooth muscle.[5][9] |

| Metabolic | Glycogenolysis | β2 | Stimulation of glycogen (B147801) breakdown in the liver and muscle.[6] |

| Increased Blood Glucose | - | Consequence of glycogenolysis.[5] | |

| Hypokalemia | - | Can occur due to intracellular potassium shift.[6] | |

| Other | Uterine Relaxation | β2 | Relaxation of uterine smooth muscle.[5][6] |

| Gastrointestinal Relaxation | β2 | Relaxation of GI tract smooth muscle.[5] |

Detailed Experimental Protocols

Radioligand Receptor Binding Assay

This assay is used to determine the affinity (Kd) and density (Bmax) of receptors in a given tissue preparation.

Methodology:

-

Membrane Preparation : Homogenize tissue (e.g., cardiac ventricle, lung) in ice-cold buffer and centrifuge to pellet cellular debris. Isolate the membrane fraction through further centrifugation steps. Resuspend the final membrane pellet in an appropriate assay buffer.

-

Assay Incubation : In assay tubes, combine the membrane preparation with a fixed concentration of a radiolabeled antagonist (e.g., [³H]-dihydroalprenolol) and varying concentrations of unlabeled Isoprenaline (competitor).

-

Equilibration : Incubate the mixture at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Separation : Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters. Wash the filters quickly with ice-cold buffer to remove non-specifically bound radioligand.

-

Quantification : Place the filters in scintillation vials with scintillation fluid. Measure the radioactivity using a liquid scintillation counter.

-

Data Analysis : Plot the percentage of specific binding against the log concentration of Isoprenaline. Analyze the resulting competition curve using non-linear regression to determine the IC50 (concentration of Isoprenaline that inhibits 50% of specific radioligand binding). Calculate the affinity constant (Ki) for Isoprenaline using the Cheng-Prusoff equation.

Adenylyl Cyclase Activation Assay

This functional assay measures the ability of Isoprenaline to stimulate the production of cAMP, providing data on its potency (EC50) and efficacy (Emax).

Methodology:

-

Cell/Membrane Preparation : Use either whole cells (e.g., cultured HEK293 cells expressing β-receptors) or isolated cell membranes as described previously.

-

Assay Incubation : Pre-incubate the cells/membranes with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Stimulation : Add varying concentrations of Isoprenaline to the preparation.

-

Reaction Initiation : Start the enzymatic reaction by adding ATP and cofactors (e.g., Mg²⁺, GTP). Incubate for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 30°C).

-

Reaction Termination : Stop the reaction by adding a stop solution (e.g., cold EDTA or by heating).

-

cAMP Quantification : Measure the amount of cAMP produced using a competitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a Radioimmunoassay (RIA).

-

Data Analysis : Plot the concentration of cAMP produced against the log concentration of Isoprenaline. Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax.[10][11]

In Vivo Dose-Response Assessment

This protocol assesses the physiological effects of Isoprenaline in a whole organism, typically to measure changes in heart rate and blood pressure.

Methodology:

-

Animal Preparation : Anesthetize a suitable animal model (e.g., rat, rabbit). Surgically implant catheters for drug administration (e.g., in the jugular vein) and for monitoring physiological parameters (e.g., a pressure transducer in the carotid artery for blood pressure and heart rate).

-

Stabilization : Allow the animal to stabilize after surgery until baseline physiological parameters are steady.

-

Drug Administration : Administer Isoprenaline via intravenous infusion at progressively increasing doses.[12][13] A typical starting dose might be 0.1 µg/kg/min.[1] Each dose is maintained for a sufficient duration (e.g., 3-5 minutes) to achieve a steady-state response.[14]

-

Continuous Monitoring : Continuously record heart rate, systolic blood pressure, and diastolic blood pressure throughout the experiment.

-

Data Analysis : For each dose, determine the change from baseline for each parameter. Plot the change in heart rate (or other parameter) against the log of the Isoprenaline dose or the measured plasma concentration.[12] This allows for the construction of a dose-response curve to evaluate the potency of Isoprenaline in vivo.

References

- 1. Isoprenaline - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 2. Isoprenaline - Wikipedia [en.wikipedia.org]

- 3. nbinno.com [nbinno.com]

- 4. What is the mechanism of Isoprenaline Hydrochloride? [synapse.patsnap.com]

- 5. Isoproterenol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Isoprenaline - WikiAnesthesia [wikianesthesia.org]

- 7. Affinity constants and beta-adrenoceptor reserves for isoprenaline on cardiac tissue from normotensive and hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacological characterization of the receptors involved in the beta-adrenoceptor-mediated stimulation of the L-type Ca2+ current in frog ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. droracle.ai [droracle.ai]

- 10. Independent activation of adenylate cyclase by erythropoietin and isoprenaline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Response of leucocyte adenyl cyclase to isoprenaline and effect of alpha-blocking drugs in extrinsic bronchial asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Beta-adrenergic receptor responsiveness to isoprenaline in humans: concentration-effect, as compared with dose-effect evaluation and influence of autonomic reflexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Assessment of beta-adrenoceptor blockade during anesthesia in humans: use of isoproterenol dose-response curves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Isoprenaline Sulfate Signaling Pathway via cAMP and PKA

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoprenaline, also known as isoproterenol, is a potent, non-selective β-adrenergic receptor agonist.[1][2] Structurally similar to adrenaline, it plays a critical role in various physiological processes through its action on the β-adrenergic signaling pathway.[3] This technical guide provides a comprehensive overview of the isoprenaline sulfate (B86663) signaling cascade, with a specific focus on the downstream mediators: cyclic adenosine (B11128) monophosphate (cAMP) and Protein Kinase A (PKA). This pathway is a cornerstone of cellular signal transduction and a key target in drug discovery for conditions such as bradycardia, heart block, and asthma.[4][5]

The Core Signaling Pathway: From Receptor to Cellular Response

The isoprenaline signaling cascade is initiated by the binding of isoprenaline to β-adrenergic receptors, which are G-protein coupled receptors (GPCRs).[6] Isoprenaline has a high affinity for both β1 and β2 adrenergic receptors.[1] Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of the associated heterotrimeric Gs protein.[7] This activation involves the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the Gαs subunit.

The activated Gαs subunit dissociates from the βγ subunits and stimulates the enzyme adenylyl cyclase.[8] Adenylyl cyclase then catalyzes the conversion of Adenosine Triphosphate (ATP) to the second messenger, cyclic AMP (cAMP).[8][9] The subsequent rise in intracellular cAMP levels is the pivotal event that propagates the signal downstream.

Four molecules of cAMP bind to the regulatory subunits of Protein Kinase A (PKA), causing a conformational change that leads to the dissociation and activation of the catalytic PKA subunits.[9] These active catalytic subunits then phosphorylate a multitude of downstream target proteins on serine and threonine residues, eliciting a wide range of cellular responses depending on the cell type.[10] For instance, in cardiac myocytes, PKA phosphorylates L-type calcium channels, leading to increased intracellular calcium and consequently, enhanced contractility and heart rate.[8]

// Pathway connections Isoprenaline -> Beta_Receptor [color="#202124"]; Beta_Receptor -> Gs_Protein [label="Activates", fontsize=8, fontcolor="#202124", color="#202124"]; Gs_Protein -> AC [label="Activates", fontsize=8, fontcolor="#202124", color="#202124"]; ATP -> cAMP [label="Converts", fontsize=8, fontcolor="#202124", color="#202124", dir=back, arrowhead=normal, arrowtail=none]; AC -> ATP [style=invis]; cAMP -> PKA_inactive [label="Binds (4x)", fontsize=8, fontcolor="#202124", color="#202124"]; PKA_inactive -> PKA_active [label="Activates", fontsize=8, fontcolor="#202124", color="#202124"]; PKA_active -> Substrates [label="Phosphorylates", fontsize=8, fontcolor="#202124", color="#202124"]; Substrates -> Response [label="Leads to", fontsize=8, fontcolor="#202124", color="#202124"]; } Isoprenaline sulfate signaling pathway.

Quantitative Data Summary

The following tables summarize key quantitative parameters of the isoprenaline-cAMP-PKA signaling pathway, providing a basis for comparative analysis and computational modeling.

Table 1: Isoprenaline Receptor Binding and Functional Potency

| Parameter | Value | Cell/Tissue Type | Reference |

| EC50 (cAMP production) | 7.7 nM | HEK-293B cells | [11] |

| EC50 (cAMP production) | 0.5 ± 0.05 nM | β2-HEK293 cells | [11] |

| EC50 (cAMP production) | 7.7 ± 0.7 nM | β1-HEK293 cells | [11] |

| EC50 (cAMP production) | 14 nM | HEK293 cells (β2AR transfected) | [12] |

| EC50 (cAMP formation) | 0.08 µM | Cultured Human Airway Smooth Muscle Cells | [13] |

| pEC50 (cAMP accumulation) | 8.58 ± 0.10 | U937 promonocytes | [14] |

| EC50 (ICa increase) | 20.0 nM | Frog ventricular myocytes | [15] |

Table 2: PKA Activation

| Parameter | Description | Value | Reference |

| cAMP molecules for activation | Number of cAMP molecules required to bind to the two regulatory subunits of PKA for activation. | 4 | [9] |

| Activation Mechanism | Binding of cAMP induces a conformational change, releasing the active catalytic subunits. | - | [9] |

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the study of the isoprenaline signaling pathway.

β-Adrenergic Receptor Competition Binding Assay

This assay determines the binding affinity (Ki) of an unlabeled ligand (e.g., isoprenaline) by measuring its ability to displace a radiolabeled antagonist from the β-adrenergic receptor.

Materials:

-

Cell membranes expressing β-adrenergic receptors

-

Radiolabeled antagonist (e.g., [¹²⁵I]cyanopindolol)

-

Unlabeled competing ligand (this compound)

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4)

-

Wash buffer (ice-cold assay buffer)

-

Glass fiber filters

-

Scintillation vials and fluid

-

Gamma counter or scintillation counter

Procedure:

-

Membrane Preparation: Homogenize cells or tissues expressing the receptor and prepare a membrane fraction by differential centrifugation. Resuspend the final membrane pellet in assay buffer.[16]

-

Assay Setup: In a 96-well plate or microcentrifuge tubes, add the following in order:

-

Assay buffer

-

A fixed concentration of radiolabeled antagonist (typically at or below its Kd).

-

Increasing concentrations of the unlabeled competing ligand (this compound).

-

A known amount of cell membrane preparation.

-

-

Incubation: Incubate the reaction mixture at a defined temperature (e.g., 25°C or 37°C) for a sufficient duration to reach binding equilibrium.[16]

-

Separation of Bound and Free Ligand: Rapidly terminate the reaction by filtering the mixture through glass fiber filters using a cell harvester. The receptor-bound radioligand is retained on the filter.[16]

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.[16]

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a gamma or scintillation counter.[16]

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site or two-site competition model using non-linear regression to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.[7]

cAMP Measurement Assay (TR-FRET)

This homogenous assay measures intracellular cAMP levels based on Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Materials:

-

Cells expressing the β-adrenergic receptor of interest

-

This compound

-

TR-FRET cAMP assay kit (containing Europium-cryptate labeled anti-cAMP antibody and a second acceptor fluorophore-labeled cAMP analog)

-

Cell lysis buffer

-

384-well white opaque bottom plates

-

TR-FRET compatible plate reader

Procedure:

-

Cell Plating: Seed cells into a 384-well plate and culture overnight.

-

Compound Treatment: Treat the cells with varying concentrations of this compound and incubate for a specified time (e.g., 20 minutes at 37°C) to stimulate cAMP production.

-

Cell Lysis and Reagent Addition: Lyse the cells and add the TR-FRET assay reagents (Eu-cryptate labeled antibody and acceptor-labeled cAMP) sequentially.

-

Incubation: Incubate the plate at room temperature in the dark for a specified time (e.g., 30 minutes) to allow for the competition reaction to occur.

-

Fluorescence Reading: Measure the fluorescence emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor) using a TR-FRET compatible plate reader.

-

Data Analysis: Calculate the ratio of the acceptor to donor fluorescence signals. The signal is inversely proportional to the amount of cAMP produced by the cells. Generate a standard curve using known concentrations of cAMP to quantify the intracellular cAMP levels.

PKA Kinase Activity Assay

This ELISA-based assay quantifies PKA activity by measuring the phosphorylation of a specific peptide substrate.

Materials:

-

PKA kinase activity assay kit (containing PKA substrate-coated plate, phosphospecific substrate antibody, HRP-conjugated secondary antibody, ATP, and wash/assay buffers)

-

Cell or tissue lysates containing PKA

-

Microplate reader capable of measuring absorbance at 450 nm

Procedure:

-

Sample Preparation: Prepare cell or tissue lysates according to the kit's instructions.[17]

-

Assay Setup: Add diluted samples or purified active PKA control to the wells of the PKA substrate-coated microtiter plate.[18]

-

Kinase Reaction: Initiate the phosphorylation reaction by adding ATP to each well. Incubate the plate at 30°C for a specified time (e.g., 90 minutes) with gentle shaking.[17]

-

Detection:

-

Signal Development: Wash the wells and add the TMB substrate. Incubate until a color develops.[18]

-

Absorbance Measurement: Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the PKA activity.[18]

-

Data Analysis: Generate a standard curve with a known active PKA to quantify the PKA activity in the samples.

Conclusion

The this compound signaling pathway, mediated by cAMP and PKA, is a fundamental mechanism governing a multitude of physiological responses. A thorough understanding of this pathway, supported by robust quantitative data and well-defined experimental protocols, is essential for researchers and professionals in the fields of pharmacology and drug development. This guide provides a comprehensive resource to facilitate further investigation and therapeutic innovation targeting this critical signaling cascade.

References

- 1. Isoprenaline - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. edcentral.co [edcentral.co]

- 4. Isoprenaline Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. Isoprenaline - WikiAnesthesia [wikianesthesia.org]

- 7. benchchem.com [benchchem.com]

- 8. Isoproterenol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Protein kinase A - Wikipedia [en.wikipedia.org]

- 10. Mechanisms for restraining cAMP-dependent protein kinase revealed by subunit quantitation and cross-linking approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Effects of a range of beta2 adrenoceptor agonists on changes in intracellular cyclic AMP and on cyclic AMP driven gene expression in cultured human airway smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Pharmacological characterization of the receptors involved in the beta-adrenoceptor-mediated stimulation of the L-type Ca2+ current in frog ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. PKA Kinase Activity Assay Kit (ab139435) | Abcam [abcam.com]

- 18. PKA Kinase Activity Assay Kit (ab139435) | Abcam [abcam.com]

The Vasodilatory Effects of Isoprenaline Sulfate on Vascular Smooth Muscle: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoprenaline sulfate (B86663), a potent synthetic catecholamine, serves as a non-selective β-adrenergic agonist.[1] Its profound effects on the cardiovascular system, particularly its ability to induce relaxation of vascular smooth muscle, make it a critical tool in physiological research and a subject of interest in drug development.[2] This technical guide provides an in-depth exploration of the mechanisms of action, signaling pathways, and quantitative effects of isoprenaline sulfate on vascular smooth muscle. Detailed experimental protocols are provided to facilitate the replication and extension of key findings in the field.

Mechanism of Action: β-Adrenergic Receptor Stimulation

Isoprenaline exerts its vasodilatory effect primarily through the stimulation of β2-adrenergic receptors located on the surface of vascular smooth muscle cells.[2] As a non-selective agonist, it also activates β1-adrenergic receptors, which are more predominantly found in cardiac tissue.[3] The binding of isoprenaline to these G-protein coupled receptors initiates a cascade of intracellular events culminating in smooth muscle relaxation and vasodilation.

Signaling Pathway of Isoprenaline-Induced Vasodilation

The canonical signaling pathway for isoprenaline-induced vasodilation is initiated by the activation of the Gs alpha subunit of the G-protein coupled β2-adrenergic receptor. This activation stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).[4] The subsequent rise in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[4] PKA, in turn, phosphorylates several downstream targets that collectively contribute to a decrease in intracellular calcium concentration and a reduction in the sensitivity of the contractile machinery to calcium, ultimately resulting in vasodilation.

Quantitative Data on Isoprenaline-Induced Vasodilation

The vasodilatory potency and efficacy of isoprenaline have been quantified in various ex vivo studies, primarily using isolated arterial rings. The following tables summarize key quantitative data from studies on rat thoracic aorta.

Table 1: Potency and Efficacy of Isoprenaline in Rat Thoracic Aorta

| Parameter | Value | Tissue Condition | Pre-contraction Agent | Reference |

| pD2 | 7.46 ± 0.15 | Endothelium-intact | Phenylephrine (B352888) | [3] |

| Emax | 85.9 ± 3.4% | Endothelium-intact | Phenylephrine | [3] |

| pD2 | 6.50 ± 0.11 | Endothelium-denuded | Phenylephrine | [3] |

| Emax | 66.5 ± 6.3% | Endothelium-denuded | Phenylephrine | [3] |

| EC50 | 10-fold higher with cycloheximide | Endothelium-denuded | Noradrenaline | [5] |

pD2 is the negative logarithm of the EC50 value. Emax represents the maximal relaxation response.

Table 2: Influence of Experimental Conditions on Isoprenaline-Induced Relaxation

| Condition | Effect on Isoprenaline Response | Reference |

| Endothelium Removal | Reduces maximal relaxation and potency.[3] | [3] |

| Protein Synthesis Inhibition (Cycloheximide) | Decreases sensitivity to isoprenaline.[5] | [5] |

| Nitric Oxide Synthase Inhibition (L-NAME) | Attenuates maximal relaxation.[5] | [5] |

| Guanylyl Cyclase Inhibition (Methylene Blue) | Reduces maximal relaxation.[5] | [5] |

Experimental Protocols

Wire Myography for Assessment of Vascular Reactivity

This protocol details the measurement of isometric tension in isolated arterial rings to construct concentration-response curves for isoprenaline.

Materials:

-

Wistar rats

-

Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1)

-

Phenylephrine or Noradrenaline

-

This compound

-

Wire myograph system

-

Dissection microscope and tools

-

Carbogen gas (95% O2, 5% CO2)

Procedure:

-

Tissue Preparation:

-

Euthanize a Wistar rat and excise the thoracic aorta.

-

Immediately place the aorta in ice-cold Krebs-Henseleit solution.

-

Under a dissection microscope, carefully remove adherent connective and adipose tissue.

-

Cut the aorta into 2-3 mm rings.[6]

-

For endothelium-denuded experiments, gently rub the luminal surface of the ring with a fine wire.[7]

-

-

Mounting and Equilibration:

-

Mount the aortic rings on the stainless-steel wires of the myograph chambers.[6]

-

Submerge the rings in the organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with carbogen.

-

Apply a resting tension of approximately 2g and allow the tissue to equilibrate for at least 60 minutes, with solution changes every 15-20 minutes.[6]

-

-

Viability and Pre-contraction:

-

Assess the viability of the rings by inducing a contraction with a high potassium solution (e.g., 80 mM KCl).

-

After washing out the KCl and allowing the tension to return to baseline, induce a submaximal contraction with a pre-contraction agent like phenylephrine (e.g., 1 µM).

-

-

Concentration-Response Curve:

-

Once the phenylephrine-induced contraction has stabilized, cumulatively add increasing concentrations of isoprenaline (e.g., from 1 nM to 10 µM) to the organ bath.

-

Record the relaxation response at each concentration until a maximal response is achieved.

-

-

Data Analysis:

-

Express the relaxation at each isoprenaline concentration as a percentage of the pre-contraction induced by phenylephrine.

-

Plot the percentage relaxation against the logarithm of the isoprenaline concentration to generate a concentration-response curve.

-

Calculate the pD2 (-log EC50) and Emax values from the curve.

-

Measurement of Intracellular cAMP Levels by Competitive ELISA

This protocol outlines the quantification of cAMP in cultured vascular smooth muscle cells following stimulation with isoprenaline.

Materials:

-

Primary rat aortic smooth muscle cells (RASMCs)

-

Cell culture medium and supplements

-

This compound

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

-

Cell lysis buffer

-

Competitive cAMP ELISA kit

-

Microplate reader

Procedure:

-

Cell Culture and Treatment:

-

Culture RASMCs in appropriate flasks until they reach 80-90% confluency.

-

Seed the cells into 24- or 48-well plates and allow them to adhere overnight.

-

Pre-incubate the cells with a PDE inhibitor (e.g., 100 µM IBMX) for 15-30 minutes to prevent cAMP degradation.

-

Stimulate the cells with various concentrations of isoprenaline for a defined period (e.g., 10-15 minutes).

-

-

Cell Lysis:

-

Aspirate the medium and wash the cells with ice-cold PBS.

-

Add the cell lysis buffer provided in the ELISA kit to each well and incubate on ice for 10-20 minutes.

-

Scrape the cells and transfer the lysate to microcentrifuge tubes.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

ELISA Assay:

-

Perform the competitive ELISA according to the manufacturer's instructions.[8][9][10][11] This typically involves:

-

Adding standards and samples to the antibody-coated microplate.

-

Adding a fixed amount of HRP-conjugated cAMP to each well to compete with the cAMP in the samples.

-

Incubating the plate to allow for competitive binding.

-

Washing the plate to remove unbound reagents.

-

Adding a substrate solution that reacts with the bound HRP to produce a colorimetric signal.

-

Stopping the reaction and measuring the absorbance at the appropriate wavelength using a microplate reader.

-

-

-

Data Analysis:

-

Generate a standard curve by plotting the absorbance values of the standards against their known cAMP concentrations.

-

Determine the cAMP concentration in the samples by interpolating their absorbance values on the standard curve.

-

Normalize the cAMP concentration to the protein concentration of the cell lysate.

-

Conclusion

This compound is a valuable pharmacological tool for investigating β-adrenergic receptor signaling and its functional consequences in vascular smooth muscle. Its potent vasodilatory effects are mediated by a well-defined signaling cascade involving cAMP and PKA. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the intricate mechanisms of vascular regulation and to identify novel therapeutic targets for cardiovascular diseases. The provided diagrams visually summarize the core signaling pathway and experimental workflows, facilitating a comprehensive understanding of the topic.

References

- 1. Isoprenaline induces endothelium-independent relaxation and accumulation of cyclic nucleotides in the rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Increase of cyclic AMP in subcellular fractions of rat heart muscle after beta-adrenergic stimulation: prenalterol and isoprenaline caused different distribution of bound cyclic AMP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Beta 3-adrenoceptor stimulation induces vasorelaxation mediated essentially by endothelium-derived nitric oxide in rat thoracic aorta - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cyclic AMP inhibited proliferation of human aortic vascular smooth muscle cells, accompanied by induction of p53 and p21 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of pre-exposure to vasoconstrictors on isoprenaline-induced relaxation in rat aorta: involvement of inducible nitric oxide synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A versatile tool for 𝘪𝘯 𝘷𝘪𝘵𝘳𝘰 vascular research [scintica.com]

- 7. Video: Measurement of Endothelium-Dependent Vasorelaxation in the Mouse Thoracic Aorta Using Tensometric Small Volume Chamber Myography [jove.com]

- 8. content.abcam.com [content.abcam.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. Protocol for Competitive ELISA - Creative Proteomics [creative-proteomics.com]

- 11. Assay Procedure for Competitive-ELISA [elabscience.com]

Preliminary Investigation of Isoprenaline in Novel Cell Lines: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Requirements: This guide provides a comprehensive overview of the preliminary investigation of Isoprenaline in various novel cell lines. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and experimental workflows.

Introduction

Isoprenaline, also known as isoproterenol, is a potent, non-selective β-adrenergic receptor agonist.[1][2] It is a synthetic catecholamine that interacts with both β1 and β2 adrenergic receptors, making it a valuable tool in cardiovascular and respiratory research.[3][4] This guide focuses on the effects of Isoprenaline in novel cell lines, particularly induced pluripotent stem cell-derived cardiomyocytes (iPSC-CMs) and various cancer cell lines, providing insights into its mechanism of action and experimental applications.

Mechanism of Action and Signaling Pathway

Isoprenaline exerts its effects by binding to β-adrenergic receptors, which are G-protein coupled receptors. This binding activates the Gs alpha subunit (Gαs), which in turn stimulates adenylyl cyclase to produce cyclic adenosine (B11128) monophosphate (cAMP).[1] The subsequent increase in intracellular cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to diverse cellular responses.[1]

Isoprenaline Signaling Pathway

Caption: Isoprenaline signaling cascade.

Quantitative Data Presentation

The following tables summarize the quantitative effects of Isoprenaline observed in various novel cell lines.

Table 1: Effects of Isoprenaline on Induced Pluripotent Stem Cell-Derived Cardiomyocytes (iPSC-CMs)

| Parameter | Cell Line | Isoprenaline Concentration | Observed Effect | Reference |

| Beating Rate | hiPSC-CMs | 0.1 - 10 µM | Dose-dependent increase in chronotropic activity | |

| L-type Ca2+ Current | hiPS-CMs | 20 nM | 65 ± 13% increase | [5] |

| Contraction Amplitude | hiPSC-CMs | 1 µM | Significant increase |

Table 2: Effects of Isoprenaline on Cancer Cell Lines

| Cell Line | Cancer Type | Isoprenaline Concentration | Observed Effect | Reference |

| Gastric Cancer Cells | Gastric Cancer | Not Specified | Stimulated Vascular Endothelial Growth Factor (VEGF) secretion | [6] |

| SW480 | Colon Cancer | Not Specified | Increased cell viability and migration potential | [7] |

| SK-N-BE2 and Kelly | Neuroblastoma | Not Specified | Increased cell viability | [2] |

| MCF-10A | Breast (non-tumorigenic) | 0.1 and 10 µM | Decreased cell proliferation and migration | [1] |

Table 3: Isoprenaline-Induced Changes in Gene and Protein Expression

| Cell Line | Target | Isoprenaline Concentration | Regulation | Reference |

| CDCs | cTnT, α-sarcomeric actin, connexin 43 | 10⁻⁶ M | Upregulation | [8] |

| CDCs | c-Kit | 10⁻⁶ M | Downregulation | [8] |

| Parotid Gland Acinar Cells | α-amylase | Not Specified | Repression | [9] |

| Parotid Gland Acinar Cells | Proline-rich proteins | Not Specified | Activation | [9] |

| Rat Heart | Inhibitory G-protein alpha-subunits mRNA | Not Specified | Increase | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the effects of Isoprenaline.

Cell Culture and Isoprenaline Treatment

Objective: To culture novel cell lines and treat them with Isoprenaline to observe its effects.

Materials:

-

Target cell line (e.g., iPSC-CMs, cancer cell lines)

-

Appropriate cell culture medium and supplements

-

Isoprenaline hydrochloride

-

Phosphate-buffered saline (PBS)

-

Cell culture flasks or plates

-

Incubator (37°C, 5% CO2)

Protocol:

-

Culture the chosen cell line according to standard protocols. For iPSC-CMs, differentiation protocols are typically required.

-

Once cells reach the desired confluency (usually 70-80%), they are ready for treatment.

-

Prepare a stock solution of Isoprenaline hydrochloride in sterile water or PBS.

-

On the day of the experiment, prepare serial dilutions of Isoprenaline in the appropriate cell culture medium to achieve the desired final concentrations.

-

Remove the existing medium from the cells and wash once with sterile PBS.

-

Add the medium containing the different concentrations of Isoprenaline to the cells.

-

Include a vehicle control (medium without Isoprenaline).

-

Incubate the cells for the desired period (this can range from minutes for acute signaling studies to days for proliferation or differentiation assays).

Cyclic AMP (cAMP) Accumulation Assay

Objective: To quantify the intracellular levels of cAMP following Isoprenaline stimulation.

Materials:

-

Isoprenaline-treated cell lysates

-

cAMP immunoassay kit (e.g., ELISA-based)

-

Lysis buffer (often provided with the kit)

-

Plate reader

Protocol:

-

After treating cells with Isoprenaline for the desired time, aspirate the medium.

-

Lyse the cells using the provided lysis buffer. Some protocols may recommend a freeze-thaw cycle to ensure complete lysis.

-

Collect the cell lysates.

-

Perform the cAMP assay according to the manufacturer's instructions. This typically involves a competitive binding assay where cellular cAMP competes with a labeled cAMP for binding to a specific antibody.

-

Measure the signal (e.g., absorbance, fluorescence) using a plate reader.

-

Calculate the concentration of cAMP in the samples by comparing the results to a standard curve generated with known concentrations of cAMP.

Western Blot for PKA Substrate Phosphorylation

Objective: To detect the phosphorylation of downstream targets of PKA after Isoprenaline treatment.

Materials:

-

Isoprenaline-treated cell lysates

-

Lysis buffer containing phosphatase and protease inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and membrane (e.g., PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibody specific to the phosphorylated form of the PKA substrate

-

Primary antibody for the total form of the protein (as a loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Prepare cell lysates from Isoprenaline-treated and control cells using a lysis buffer supplemented with phosphatase inhibitors to preserve phosphorylation.

-

Determine the protein concentration of each lysate.

-

Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against the phosphorylated protein overnight at 4°C.

-

Wash the membrane several times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total protein.

Mandatory Visualizations

Experimental Workflow Diagram

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. The case for induced pluripotent stem cell-derived cardiomyocytes in pharmacological screening - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.physiology.org [journals.physiology.org]

- 6. Isoprenaline/β2-AR activates Plexin-A1/VEGFR2 signals via VEGF secretion in gastric cancer cells to promote tumor angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Isoproterenol Alters Metabolism, Promotes Survival and Migration in 5-Fluorouracil-Treated SW480 Cells with and without Beta-hydroxybutyrate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Isoproterenol pre-treatment improve the therapeutic efficacy of cardiosphere-derived cells transplantation for myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Analysis of isoproterenol-induced changes in parotid gland gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Isoprenaline-induced increase in mRNA levels of inhibitory G-protein alpha-subunits in rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Inducing Cardiac Hypertrophy in Mice: An Application Note on Isoprenaline Sulfate Protocols

FOR IMMEDIATE RELEASE

[City, State] – [Date] – Researchers and drug development professionals now have access to a comprehensive guide on utilizing isoprenaline sulfate (B86663) to induce cardiac hypertrophy in murine models. This application note provides detailed protocols, quantitative data summaries, and visual representations of signaling pathways and experimental workflows to ensure reproducible and reliable study outcomes.

Isoprenaline (Isoproterenol, ISO), a non-selective β-adrenergic receptor agonist, is a widely used and effective pharmacological agent for inducing cardiac hypertrophy in animal models.[1][2] This model mimics the chronic adrenergic stimulation observed in various cardiovascular diseases, providing a valuable tool for studying the mechanisms of cardiac remodeling and for testing the efficacy of novel therapeutic agents.[1]

Isoprenaline Sulfate Administration Protocols

The induction of cardiac hypertrophy using isoprenaline can be achieved through various administration routes and dosing schedules. The choice of protocol often depends on the desired outcome, with options for inducing acute or chronic hypertrophy.

Table 1: this compound Administration Protocols for Inducing Cardiac Hypertrophy in Mice

| Administration Route | Dosage | Duration | Model Outcome | Reference |

| Subcutaneous (SQ) Injection | 2, 4, or 10 mg/kg/day | 14 days | Induces cardiac hypertrophy with increased expression of hypertrophic and fibrotic gene markers.[2][3] | [2],[3] |

| Subcutaneous (SQ) Injection | 7.5 mg/kg/day | 14 days | Induces significant cardiac hypertrophy and oxidative stress.[4] | [4] |

| Subcutaneous (SQ) Injection | 100 mg/kg/day | 7 days | Creates a heart failure with reduced ejection fraction (HFrEF) model.[5][6] | [5],[6] |

| Subcutaneous Mini-Pump (SMP) | 2, 4, or 10 mg/kg/day | 14 days | Results in more pronounced increases in heart weight and wall thickness compared to SQ injections.[2][3] | [2],[3] |

| Subcutaneous Mini-Pump (SMP) | 20 µg/g/day (20 mg/kg/day) | 21 days | Induces varying degrees of hypertrophy and heart functioning, suitable for genetic studies.[7] | [7] |

| Subcutaneous Mini-Pump (SMP) | 30 mg/kg/day | 21 days | Induces cardiac remodeling in most mouse strains.[1] | [1] |

| Intraperitoneal (IP) Injection | 5 mg/kg/day | 30 days | Induces cardiac hypertrophy and fibrosis (in rats).[8] | [8] |

Experimental Protocols for Assessing Cardiac Hypertrophy

A thorough assessment of cardiac hypertrophy involves a combination of in vivo imaging, ex vivo histological analysis, and molecular biology techniques.

Echocardiography Protocol